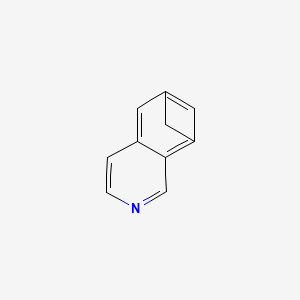

6,8-Methanoisoquinoline

Description

Contextualization of 6,8-Methanoisoquinoline within Bridged Nitrogen Heterocycle Chemistry

This compound is a complex heterocyclic compound featuring a bridged bicyclic system. This structure is a member of the broad class of nitrogen-containing heterocycles, which are fundamental to organic chemistry and medicinal research. Specifically, it belongs to the group of bridged nitrogen heterocycles, characterized by a bridgehead atom connecting two rings. rsc.orgnih.gov This structural motif imparts a rigid, three-dimensional conformation, which is of significant interest in the design of novel chemical entities.

The core of this compound is an isoquinoline (B145761) ring system, which is an isomer of quinoline (B57606). The addition of a methano bridge between the 6 and 8 positions creates a strained, bicyclic framework. This unique geometry distinguishes it from simpler, planar aromatic systems and influences its chemical reactivity and biological activity. The synthesis of such bridged systems, particularly those containing nitrogen, can be challenging but offers access to novel chemical space. rsc.orgnih.gov

Significance and Rationale for Academic Investigation of the this compound Scaffold

The rigid structure of the this compound scaffold is a key reason for its investigation in academia. This rigidity can lead to high receptor-binding affinity and selectivity, making it a valuable template in drug discovery. The defined spatial arrangement of substituents on this scaffold allows for precise structure-activity relationship (SAR) studies.

Derivatives of this compound have been explored for their potential in various applications. For instance, they have been used as ligands in the formation of metal complexes with interesting photophysical and electrochemical properties. iucr.org Specifically, chiral derivatives have been employed in the synthesis of enantiomerically pure lanthanide and platinum complexes, which have applications in materials science, such as in organic light-emitting diodes (OLEDs). iucr.orgmdpi.com The ability to create stereochemically defined metal centers is a direct consequence of the rigid and chiral nature of the this compound ligand.

Historical Overview of this compound Discovery and Early Research Efforts

Early research on bridged isoquinoline and quinoline systems, including the 5,8-dihydro-5,8-methanoisoquinoline (B3360957) derivatives, dates back to the 1980s. These studies focused on understanding the synthesis and reactivity of these complex structures, particularly investigating neighboring group participation by the pyridine (B92270) ring and its N-oxide. clockss.orgacs.orgscispace.com These foundational studies provided insights into the electronic and steric effects of the bridged framework on chemical reactions.

Subsequent research in the late 1990s further elucidated the structural aspects of these compounds. For example, the crystal structure of a derivative, this compound-5,6,7,8-tetrahydro-7,7-dimethyl-3-(2-pyridinyl)-(6R), was reported in 1997, providing precise data on its three-dimensional arrangement. More recent research has expanded into the synthesis and application of various derivatives, including those functionalized for use in organometallic chemistry and materials science. mdpi.commdpi.comsonar.ch

Detailed Research Findings

| Compound/Derivative | Research Focus | Key Findings |

| (6R,8R)-3-(3-Methoxyphenyl)-7,7-dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinoline | Synthesis and functionalization | A synthetic route was developed, yielding the compound as a brown, jelly-like material. mdpi.com This derivative serves as a precursor for further chemical modifications. mdpi.com |

| (6R,8R)-7,7-dimethyl-3-(pyridin-2-yl)-5,6,7,8-tetrahydro-6,8-methanoisoquinoline | Ligand for metal complexes | Used in the preparation of Rhenium and Gadolinium complexes for antimicrobial and imaging applications, respectively. iucr.orgmdpi.com |

| 5,8-Dihydro-5,8-methanoisoquinoline derivatives | Reaction mechanisms | Studies on solvolysis and addition reactions provided evidence for neighboring group participation by the pyridine ring and its N-oxide. clockss.orgacs.orgscispace.com |

| Tris(dibenzoylmethanido-κ2O,O′)[(6S,8S)-(+)-7,7-dimethyl-3-(2-pyridyl)-5,6,7,8-tetrahydro-6,8-methanoisoquinoline-κ2N,N′]gadolinium(III) | Structural and magnetic properties | The crystal structure was determined, revealing a distorted square-antiprismatic coordination geometry around the Gd(III) atom. iucr.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

126877-32-5 |

|---|---|

Molecular Formula |

C10H7N |

Molecular Weight |

141.173 |

InChI |

InChI=1S/C10H7N/c1-2-11-6-10-8(1)3-7-4-9(10)5-7/h1-4,6H,5H2 |

InChI Key |

UFYAFTNDGLCOHP-UHFFFAOYSA-N |

SMILES |

C1C2=CC1=C3C=NC=CC3=C2 |

Synonyms |

6,8-Methanoisoquinoline(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 6,8 Methanoisoquinoline and Its Structural Analogues

Classical Approaches to the 6,8-Methanoisoquinoline Core Structure

Early synthetic strategies toward the this compound skeleton relied on established, often multi-step, chemical transformations. These classical methods laid the groundwork for accessing this complex heterocyclic system.

Multi-Step Linear Syntheses of this compound

Linear synthetic sequences have been a cornerstone in the construction of the this compound framework. These routes typically involve the sequential formation of the requisite carbon-carbon and carbon-nitrogen bonds to build the heterocyclic and bridged systems.

A notable example involves the synthesis of 5,8-dihydro-5,8-methanoisoquinoline (B3360957) and its corresponding N-oxide. This process commences with a Diels-Alder cycloaddition between cyclopentadiene (B3395910) and glutinic acid, establishing the bridged bicyclic core. rsc.orgresearchgate.net This initial adduct then undergoes a series of functional group interconversions and ring-forming reactions over several steps to yield the target 5,8-dihydro-5,8-methanoisoquinoline. rsc.orgresearchgate.net The alcohols required for further studies on solvolysis were prepared via hydroboration of the resulting olefin. rsc.orgresearchgate.net

Table 1: Selected Multi-Step Syntheses of this compound Analogues

| Starting Materials | Key Steps | Final Product | Reference |

| Cyclopentadiene, Glucinic acid | Diels-Alder cycloaddition, multi-step functional group transformations | 5,8-Dihydro-5,8-methanoisoquinoline | researchgate.net |

| 3'-Methoxyacetophenone (B145981), Pyridine (B92270), Iodine, (1R)-(+)-camphor | Pyridinium salt formation, reaction with camphor, cyclization | (6R,8R)-3-(3-Methoxyphenyl)-7,7-dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinoline | nih.gov |

Cyclization Strategies for Building the this compound Skeleton

Cyclization reactions are pivotal in the formation of the heterocyclic isoquinoline (B145761) ring within the bridged framework. Various strategies have been explored, often as the key ring-closing step in a broader synthetic sequence. One general approach involves the formation of the bicyclic framework through cyclization reactions utilizing various reagents. evitachem.com

Intramolecular cyclization is a powerful tool for constructing such fused ring systems. For instance, the intramolecular cyclization of m-homoprenylphenols using hypervalent iodine reagents has been shown to produce bicyclic skeletons, demonstrating the feasibility of using a prenyl group as a carbon nucleophile in forming 5/6-, 6/6-, and 7/6-fused ring systems. rsc.org While not directly applied to this compound, this methodology highlights a potential pathway.

Another relevant strategy is the intramolecular Schmidt reaction of azido-ketones, which has been successfully used to synthesize indolizidine derivatives, a different class of bridged nitrogen heterocycles. beilstein-journals.org This type of reaction, involving the acid-mediated cyclization of an azide (B81097) onto a ketone, could conceivably be adapted for the synthesis of the this compound core.

Furthermore, the intramolecular Wittig reaction has been employed for the synthesis of 1,5,6,8,8a-hexahydroisoquinolin-3(2H)-ones. mdpi.com This method involves the cyclization of triphenylphosphonium salts derived from N-(3-oxoalkyl)-chloroacetamides, offering a diastereospecific route to related isoquinoline structures. mdpi.com

Modern Catalytic Methods for this compound Synthesis

Contemporary synthetic chemistry has seen a surge in the development of catalytic methods that offer increased efficiency, selectivity, and sustainability. These approaches are beginning to be applied to the synthesis of complex heterocyclic systems like this compound.

Transition-Metal Catalyzed Routes to this compound Derivatives

Transition-metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. nih.gov The synthesis of quinazolines and other N-heterocycles has benefited greatly from catalysts based on metals such as cobalt, iron, and ruthenium. nih.gov

In the context of related structures, platinum catalysts, such as PtCl2, have been investigated for their ability to catalyze the cyclization of enynes, which could be a potential route to the this compound skeleton. researchgate.net Ruthenium(II) complexes have also been shown to be effective catalysts for borrowing hydrogen amination and cyclization reactions, providing a sustainable method for constructing saturated N-heterocyclic scaffolds. rsc.org While direct application to this compound is not yet widely reported, these transition-metal-catalyzed transformations represent a promising avenue for future synthetic efforts. scispace.com

Organocatalytic Transformations in this compound Construction

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. acs.org It offers a complementary approach to metal-based catalysis, often proceeding under mild reaction conditions. acs.org

The construction of the isoquinoline core has been achieved through various organocatalytic methods. For example, chiral phosphoric acids have been used to catalyze the Pictet-Spengler reaction for the atroposelective synthesis of tetrahydroisoquinolines. nih.govrsc.org Additionally, organocatalytic cascade reactions, such as trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing sequences, have been developed for the enantioselective synthesis of highly functionalized hydroisoquinolines. rsc.orgresearchgate.net

The construction of bridged bicyclic systems, a key structural feature of this compound, has also been addressed using organocatalysis. mdpi.comnih.gov For instance, imidazole (B134444) has been shown to catalyze the modular construction of bicyclo[3.3.1]nonanes via a formal [3+3]-cycloaddition. rsc.org Furthermore, organocatalytic cascade reactions have been developed for the synthesis of spiro-bridged heterocyclic compounds. acs.orgresearchgate.net These examples demonstrate the potential of organocatalysis to construct the intricate architecture of this compound, although specific applications to this scaffold are still an area of active research.

Asymmetric and Enantioselective Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure chiral compounds is of paramount importance in drug discovery and development, as different enantiomers of a molecule can exhibit vastly different biological activities. acs.org Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. researchgate.net

An example of the enantioselective synthesis of a this compound analogue is the preparation of (6R,8R)-3-(3-Methoxyphenyl)-7,7-dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinoline. nih.gov This synthesis utilizes a chiral starting material, (1R)-(+)-camphor, to induce the desired stereochemistry in the final product.

The this compound scaffold itself has been used as a chiral ligand in asymmetric catalysis. For example, a chiral ligand based on (-)-4,5-pinene-2,2'-bipyridine, which can be named as (6R)-5,6,7,8-tetrahydro-7,7-dimethyl-3-(2-pyridinyl)-6,8-methanoisoquinoline, has been synthesized and used to create a chiral rhenium(I) complex. Similarly, a chiral gadolinium(III) complex has been prepared using (6S,8S)-(+)-7,7-dimethyl-3-(2-pyridyl)-5,6,7,8-tetrahydro-6,8-methanoisoquinoline as a ligand. mdpi.com

The development of catalytic asymmetric methods for the direct synthesis of chiral this compound derivatives is a key area for future research. Strategies such as asymmetric transfer hydrogenation, which has been successfully applied to the synthesis of other chiral amines and heterocycles, could prove valuable in this endeavor.

Table 2: Chiral this compound Analogues and Their Applications

| Compound Name | Chirality | Application | Reference |

| (6R,8R)-3-(3-Methoxyphenyl)-7,7-dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinoline | (6R,8R) | Synthetic intermediate | nih.gov |

| (6R)-5,6,7,8-Tetrahydro-7,7-dimethyl-3-(2-pyridinyl)-6,8-methanoisoquinoline | (6R) | Chiral ligand for a Rhenium(I) complex | |

| (6S,8S)-(+)-7,7-Dimethyl-3-(2-pyridyl)-5,6,7,8-tetrahydro-6,8-methanoisoquinoline | (6S,8S) | Chiral ligand for a Gadolinium(III) complex | mdpi.com |

Enantioselective Formation of the this compound Framework

The generation of single-enantiomer this compound derivatives is crucial for applications where chirality is paramount, such as in asymmetric catalysis. A prominent strategy involves utilizing the "chiral pool," where readily available, enantiomerically pure natural products serve as starting materials.

Terpenes, such as (-)-α-pinene and (-)-myrtenal, have been successfully employed to construct the chiral framework of this compound analogues. researchgate.netnih.gov For instance, chiral bipyridine ligands incorporating this scaffold have been synthesized from these natural precursors. researchgate.net This approach embeds the stereochemistry of the starting material into the final bridged structure, providing an efficient route to enantiopure products. One such derivative, (6R,8R)-7,7-dimethyl-3-(pyridin-2-yl)-5,6,7,8-tetrahydro-6,8-methanoisoquinoline, has been prepared and used in the synthesis of chiral metal complexes. nih.govmdpi.com

Beyond the chiral pool, general methodologies for the asymmetric synthesis of related tetrahydroisoquinoline structures offer potential pathways that could be adapted for the this compound system. These methods often rely on asymmetric catalysis:

Asymmetric Transfer Hydrogenation (ATH): The reduction of a cyclic imine precursor using a chiral catalyst, such as a ruthenium complex with a chiral diamine ligand, can produce enantiomerically enriched amines. beilstein-journals.org This method is highly effective for synthesizing chiral alkaloids and related compounds. beilstein-journals.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of key bond-forming reactions. For example, diastereoselective cyclization reactions using chiral oxazolidines or sulfinylimines have been used to synthesize chiral tetrahydroisoquinolines. mdpi.com

Asymmetric Cycloadditions: 1,3-Dipolar cycloaddition reactions involving C,N-cyclic azomethine imines have been developed to construct chiral tetrahydroisoquinoline derivatives with high diastereoselectivity and enantioselectivity. nih.gov A Diels-Alder reaction between a chiral dienophile and a suitable diene represents another plausible strategy for establishing the stereocenters of the bridged ring system. researchgate.net

Resolution Techniques for Racemic this compound Mixtures

When an enantioselective synthesis is not feasible or provides insufficient enantiomeric excess, the separation of a racemic mixture into its constituent enantiomers is required. The most common method for this is chemical resolution.

This technique involves reacting the racemic base, such as a this compound derivative, with a single enantiomer of a chiral acid, often referred to as a resolving agent. This reaction forms a pair of diastereomeric salts. Because diastereomers have different physical properties, they can be separated by methods like fractional crystallization. Once separated, the individual diastereomeric salts are treated with a base to neutralize the resolving agent, thereby liberating the enantiomerically pure this compound derivatives. A classic example of this approach in a related system is the resolution of mianserin (B1677119) enantiomers using di-p-toluoyltartaric acid. beilstein-journals.org While specific examples for the parent this compound are not prominent in recent literature, this classical resolution technique remains a standard and viable strategy.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign by reducing waste, minimizing hazards, and improving energy efficiency. nih.gov These principles can be applied to the synthesis of the this compound scaffold.

Catalysis over Stoichiometric Reagents: The use of catalysts is a cornerstone of green chemistry, as they are effective in small amounts and can be recycled, minimizing waste. acs.org In the derivatization of the this compound core, palladium-catalyzed Suzuki cross-coupling reactions are employed to introduce substituents, which is preferable to using stoichiometric organometallic reagents. researchgate.net Similarly, the potential use of asymmetric transfer hydrogenation relies on catalytic amounts of a metal complex. beilstein-journals.orgresearchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org Cycloaddition reactions, such as the Diels-Alder reaction used to form the related 5,8-dihydro-5,8-methanoisoquinoline, are often highly atom-economical. researchgate.net

Use of Renewable Feedstocks: Employing starting materials derived from renewable sources is a key green principle. acs.org The synthesis of chiral this compound derivatives from naturally occurring terpenes like α-pinene is a prime example of this, converting a renewable biomass feedstock into a high-value chemical product. researchgate.netnih.gov

Avoiding Chemical Derivatives: Green chemistry encourages minimizing the use of protecting groups or temporary modifications to simplify processes and reduce waste. acs.org The development of highly selective catalysts that can functionalize a specific position on the this compound ring without the need to protect other reactive sites would be a significant advancement in this area.

Post-Synthetic Functionalization and Derivatization of the this compound Scaffold

Post-synthetic modification (PSM) is a powerful strategy for introducing diverse functional groups onto a pre-formed molecular scaffold. rsc.orgrsc.org This allows for the fine-tuning of the molecule's properties and the creation of libraries of compounds for various applications.

The aromatic pyridine ring of the isoquinoline system is a prime target for functionalization.

Electrophilic Aromatic Substitution: The pyridine ring can undergo substitution reactions. For instance, treatment of 5,6,7,8-tetrahydro-5,8-methanoisoquinoline (B10111) N-oxide with fuming nitric acid leads to the introduction of a nitro group at the 3-position, yielding 3-nitro-5,6,7,8-tetrahydro-5,8-methanoisoquinoline N-oxide. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are highly effective for creating new carbon-carbon bonds. The Suzuki-Miyaura cross-coupling has been used to introduce pyridinyl and thiophenyl groups at the 3-position of the tetrahydro-6,8-methanoisoquinoline core, demonstrating a versatile method for adding aryl and heteroaryl substituents. researchgate.networktribe.com

Modification of the saturated, bridged portion of the molecule allows for changes to the scaffold's steric and electronic properties. Much of the existing diversity in this part of the molecule comes from the choice of starting materials. For example, using α-pinene as a precursor directly installs two methyl groups at the C-7 position. nih.govmdpi.com Further derivatization could potentially involve photochemical rearrangements, which have been noted to occur in 5,8-dihydro-5,8-methanoisoquinoline derivatives under certain conditions.

The systematic introduction of various functional groups onto the this compound scaffold is essential for conducting structure-activity relationship (SAR) studies. These studies aim to understand how specific structural changes influence a molecule's function, such as its efficacy as a chiral ligand or its biological activity. nih.gov The synthetic methods described previously, like Suzuki coupling and nitration, are key tools for creating a diverse set of analogues for SAR screening. researchgate.netresearchgate.net For example, by synthesizing derivatives with different substituents at the 3-position (e.g., pyridinyl vs. thiophenyl), researchers can probe how these changes affect coordination to metal centers or other molecular interactions. researchgate.networktribe.com

The table below summarizes some of the reported derivatives of the this compound scaffold and the synthetic context.

| Derivative Name | Position of Modification | Synthetic Method/Origin | Purpose/Application |

| 3-Nitro-5,6,7,8-tetrahydro-5,8-methanoisoquinoline N-oxide | 3-position (Isoquinoline) | Nitration | Synthetic Intermediate |

| (6R,8R)-7,7-dimethyl-3-(pyridin-2-yl)-5,6,7,8-tetrahydro-6,8-methanoisoquinoline | 3- and 7-positions | Suzuki Coupling / Pinene | Chiral Ligand Synthesis |

| (6R,8R)-7,7-dimethyl-3-(thiophen-2-yl)-5,6,7,8-tetrahydro-6,8-methanoisoquinoline | 3- and 7-positions | Suzuki Coupling / Pinene | Synthetic Intermediate |

| 5,8-dihydro-5,8-methanoisoquinoline N-oxide | N-oxide | Oxidation | Synthetic Precursor |

Structural Elucidation and Advanced Spectroscopic Characterization in 6,8 Methanoisoquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments of 6,8-Methanoisoquinoline

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the this compound scaffold. acs.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of individual atoms. acs.org For derivatives such as 5,6,7,8-tetrahydro-6,8-methanoisoquinoline, both ¹H and ¹³C NMR spectroscopy are routinely used to confirm their synthesis and structure. rsc.orgrsc.org

While one-dimensional (1D) NMR spectra provide fundamental data, complex molecules often exhibit overlapping signals that are difficult to assign unambiguously. Two-dimensional (2D) NMR experiments overcome this limitation by spreading the signals across two frequency axes, revealing correlations between different nuclei. scribd.comcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edugithub.io It is instrumental in piecing together spin systems within the molecule, for example, tracing the connectivity of protons across the bridged ring system of a this compound derivative.

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear experiment that correlates the chemical shifts of protons with the nuclei to which they are directly attached, most commonly ¹³C. creative-biostructure.comsdsu.edu This provides a direct link between the proton and carbon skeletons of the molecule, allowing for the definitive assignment of carbon resonances for each protonated carbon in the this compound framework. awi.de

HMBC (Heteronuclear Multiple Bond Correlation): Complementing HSQC, the HMBC experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). sdsu.edugithub.io This is particularly powerful for identifying and assigning quaternary (non-protonated) carbons and for connecting different spin systems across the molecule. scribd.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY identifies nuclei that are close to each other in space (typically <5 Å), regardless of whether they are bonded. princeton.edu This is crucial for determining the stereochemistry and conformational preferences of the rigid bicyclic structure of this compound derivatives.

Research on related complex structures often employs a combination of these techniques to achieve complete and unambiguous assignment of all ¹H and ¹³C signals. awi.de

Table 1: Application of 2D NMR Techniques in Structural Elucidation

| Technique | Type of Correlation | Primary Information Gained for this compound |

|---|---|---|

| COSY | ¹H—¹H through 2-3 bonds sdsu.edu | Identifies neighboring protons; maps out the proton-proton network in the aliphatic bridge and aromatic ring. |

| HSQC | ¹H—¹³C through 1 bond creative-biostructure.com | Assigns specific carbon signals to their directly attached protons. |

| HMBC | ¹H—¹³C through 2-4 bonds creative-biostructure.com | Connects molecular fragments and assigns quaternary carbons. |

| NOESY | ¹H—¹H through space princeton.edu | Determines stereochemistry and 3D conformation by identifying protons that are spatially close. |

Solid-state NMR (ssNMR) spectroscopy is a powerful method for analyzing the structure and dynamics of materials in their solid form, including powders, gels, and other states where solution NMR is not feasible. mst.eduresearchgate.net Unlike molecules tumbling rapidly in solution, which averages out anisotropic interactions, these interactions are retained in the solid state. mst.edu Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain high-resolution spectra. mst.edu

For this compound and its derivatives, particularly in polymeric or complexed forms, ssNMR can provide crucial insights. polymersynergies.net It allows for the study of molecular packing and conformation in the solid phase, which may differ significantly from the solution state. nih.gov By comparing solid-state and solution-state NMR data, researchers can understand the conformational changes that occur upon crystallization or incorporation into a larger assembly. While specific ssNMR studies on the parent this compound are not widely documented, the technique holds significant potential for characterizing its materials, such as metal-organic frameworks or polymers incorporating this rigid ligand. researchgate.net

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. algimed.com It is indispensable for determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy, typically to several decimal places. bioanalysis-zone.commsesupplies.com This precision allows for the determination of a compound's exact mass, from which a unique elemental composition can be calculated. bioanalysis-zone.com This capability is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other molecules that may have the same nominal mass (integer mass). bioanalysis-zone.com

For instance, in the synthesis of a derivative, 7,7-dimethyl-3-phenyl-5,6,7,8-tetrahydro-6,8-methanoisoquinoline, HRMS (ESI) was used to confirm its molecular formula. The calculated exact mass for the protonated molecule [C₁₇H₂₂N]⁺ was 240.1747, which closely matched the experimentally found mass of 240.1749. rsc.org This level of accuracy provides high confidence in the assigned chemical formula. algimed.comlcms.cz

Table 2: Example of HRMS Data for a this compound Derivative

| Compound | Molecular Formula (Ion) | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| 7,7-dimethyl-3-phenyl-5,6,7,8-tetrahydro-6,8-methanoisoquinoline | [C₁₇H₂₂N]⁺ | 240.1747 | 240.1749 | rsc.org |

Tandem Mass Spectrometry, also known as MS/MS, is a technique where ions are subjected to multiple stages of mass analysis. wikipedia.orgnationalmaglab.org In a typical experiment, a precursor ion of a specific m/z is selected, fragmented (e.g., through collision-induced dissociation), and the resulting product ions are then analyzed by a second mass spectrometer. wikipedia.orguakron.edu This process generates a fragmentation spectrum that serves as a "structural fingerprint" of the precursor ion. researchgate.net

Analyzing the fragmentation patterns provides deep structural insights. wikipedia.org For the this compound core, MS/MS could be used to:

Confirm the connectivity of the bicyclic system by observing characteristic losses of fragments.

Identify and locate substituents on the aromatic or aliphatic rings based on the masses of the resulting fragments.

Differentiate between isomers that might produce identical precursor ions but fragment in distinct ways.

This detailed structural information is vital for confirming the identity of known compounds and for elucidating the structure of unknown metabolites or reaction byproducts. nih.gov

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound and its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgtulane.edu By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, a detailed 3D model of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. wikipedia.org

This technique has been essential in characterizing derivatives of this compound, particularly when they are used as chiral ligands in metal complexes. nih.gov Single-crystal X-ray diffraction analysis provides unambiguous proof of:

Absolute Stereochemistry: For chiral derivatives, crystallography can determine the absolute configuration (e.g., R/S) of stereocenters. iucr.org

Conformation: It reveals the precise solid-state conformation of the rigid bicyclic system.

For example, the crystal structures of terbium(III) and gadolinium(III) complexes with chiral 7,7-dimethyl-3-(2-pyridyl)-5,6,7,8-tetrahydro-6,8-methanoisoquinoline ligands have been determined. iucr.orgiucr.org These studies confirmed that the ligands coordinate to the metal ions through their two nitrogen atoms, and the analysis revealed a distorted square-antiprismatic coordination geometry around the metal center. iucr.orgresearchgate.netiucr.org

Table 3: Selected Crystallographic Data for Metal Complexes of this compound Derivatives

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| [Gd(C₁₅H₁₁O₂)₃(C₁₇H₁₈N₂)] | Monoclinic | P2₁ | Eight-coordinated Gd(III) in a distorted square-antiprismatic geometry. iucr.org | iucr.org |

| [Tb(C₁₅H₁₁O₂)₃(C₁₇H₁₈N₂)] | Monoclinic | P2₁ | Eight-coordinated Tb(III) in a distorted square antiprism. iucr.org | iucr.orgresearchgate.net |

| Δ-Pt(th5,6capy)₂ | Tetragonal | P4₃2₁2 | Strong distortion from ideal square planar geometry at the Pt(II) center. nih.gov | nih.gov |

Chiroptical Spectroscopy for Enantiopurity and Absolute Configuration Determination of this compound (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD))

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the enantiomeric purity and, crucially, the absolute configuration of chiral compounds like derivatives of this compound. mtoz-biolabs.comnih.gov

Circular Dichroism measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. mtoz-biolabs.com The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), serves as a unique fingerprint for a specific enantiomer. nih.gov In modern structural elucidation, the absolute configuration is often assigned by comparing the experimentally measured CD spectrum with a spectrum calculated for a single enantiomer of known configuration using theoretical methods like time-dependent density functional theory (TD-DFT). nih.govcmu.edu A match between the experimental and calculated spectra provides strong evidence for the assignment of the absolute configuration. researchgate.net

A significant application of this approach was demonstrated in the study of transition metal complexes featuring an enantiopure hemicage ligand derived from this compound: (−)-(5R,5′R,5′′R,7R,7′R,7′′R,8S,8′S,8′′S)-8,8′,8′′-[(2,4,6-trimethyl-1,3,5-benzenetriyl)tris(methylene)]tris[5,6,7,8-tetrahydro-6,6-dimethyl-3-(2-pyridinyl)-5,7-methanoisoquinoline]. cmu.edu In this research, the absolute configurations around the metal centers (Ru, Fe, Zn) were predetermined by the chiral ligand. cmu.edu TD-DFT calculations were employed to predict the CD spectra, which were then compared with the experimental results. The excellent agreement between the calculated and experimental CD spectra allowed for a confident assignment of the absolute configuration at the metal center. cmu.edu This highlights the power of combining experimental CD spectroscopy with computational chemistry for unambiguous stereochemical assignment in complex this compound systems. cmu.edu

Optical Rotatory Dispersion (ORD) is a complementary technique that measures the rotation of the plane of linearly polarized light as a function of wavelength. scirp.org While CD spectra show distinct bands only in regions of absorbance, ORD curves extend through transparent regions of the spectrum, making it a valuable tool for analyzing compounds that may lack chromophores in the accessible UV-Vis range. scirp.org The combination of CD and ORD provides comprehensive chiroptical data for structural analysis.

Table 1: Comparison of Experimental and Calculated Circular Dichroism (CD) Spectra for Absolute Configuration Assignment of a this compound-based Metal Complex

| Feature | Description | Finding | Citation |

|---|---|---|---|

| Methodology | Combination of experimental measurement and theoretical calculation. | The absolute configuration at the metal center was assigned with high confidence by matching the experimental CD spectrum with the spectrum calculated using TD-DFT. | cmu.edu |

| System Studied | Transition metal (Ru, Fe, Zn) complexes with an enantiopure hemicage ligand containing the this compound scaffold. | The chiral ligand predetermines the configuration around the metal center, providing a reliable model for testing the accuracy of the TD-DFT calculations. | cmu.edu |

| Spectral Correlation | Comparison of band energies and signs (Cotton effects). | TD-DFT was able to accurately reproduce the experimental spectra in terms of both transition energies and relative intensities of the different transitions. | cmu.edu |

| Significance | Validation of a non-crystallographic method for absolute configuration determination. | This approach improves the accuracy of assigning absolute configurations compared to older empirical correlation methods and sector rules. | nih.govcmu.edu |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis in this compound Derivatives

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a powerful analytical tool for identifying functional groups and probing the molecular structure of this compound derivatives. ksu.edu.sayoutube.com These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their natural modes of vibration, such as stretching, bending, and rocking. ksu.edu.sa For a vibration to be IR active, it must induce a change in the molecule's dipole moment, whereas for a vibration to be Raman active, it must cause a change in the molecule's polarizability. ksu.edu.sa This complementarity means that some vibrations may be strong in IR and weak or absent in Raman, and vice versa, making the use of both techniques highly informative.

Research on a series of 3-(substituted benzamido)-5,6,7,8-tetrahydro-5,8-methanoisoquinolines provides a clear example of using FTIR spectroscopy for functional group analysis. researchgate.net In this study, the C=O stretching vibration of the amide functional group was investigated in various solvents. The frequency of the C=O band is sensitive to its environment, particularly to substituent effects on the benzamido ring. researchgate.net For instance, the C=O stretching frequency was measured for derivatives with electron-donating groups (e.g., p-NH₂, p-OCH₃) and electron-withdrawing groups (e.g., p-CN, p-NO₂), demonstrating how electronic effects are transmitted through the molecule and influence specific bond vibrations. researchgate.net

Further studies on related isoquinoline (B145761) structures, such as 5,8-isoquinolinedione derivatives, show that IR spectroscopy can effectively distinguish between isomers. mdpi.com In these compounds, the carbonyl (C=O) vibrations are particularly diagnostic. It was observed that for 5,8-isoquinolinedione derivatives, the carbonyl vibrations merge into a single peak, whereas in the isomeric 5,8-quinolinedione (B78156) system, two separate C=O vibration peaks are observed. mdpi.com This distinct difference in the IR spectra provides a rapid and reliable method for structural differentiation based on functional group vibrations.

Table 2: Characteristic Infrared (C=O Stretch) Frequencies for Substituted 3-Benzamido-5,6,7,8-tetrahydro-5,8-methanoisoquinolines

| Substituent (p-position) | Compound Name | C=O Stretching Frequency (ν C=O) in CCl₄ (cm⁻¹) | Citation |

|---|---|---|---|

| H | 3-Benzamido-5,6,7,8-tetrahydro-5,8-methanoisoquinoline | 1683 | researchgate.net |

| OCH₃ | 3-(p-Methoxybenzamido)-5,6,7,8-tetrahydro-5,8-methanoisoquinoline | 1681 | researchgate.net |

| CH₃ | 3-(p-Methylbenzamido)-5,6,7,8-tetrahydro-5,8-methanoisoquinoline | 1682 | researchgate.net |

| Cl | 3-(p-Chlorobenzamido)-5,6,7,8-tetrahydro-5,8-methanoisoquinoline | 1684 | researchgate.net |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Characterization of this compound

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, measures the absorption of UV or visible light by a molecule. ijprajournal.com This absorption corresponds to the promotion of electrons from a ground electronic state to a higher-energy excited state. technologynetworks.com The resulting spectrum, a plot of absorbance versus wavelength, provides valuable information about the electronic structure of the molecule, including the nature of its chromophores (light-absorbing groups) and the extent of conjugation. bath.ac.uk

For this compound and its derivatives, the UV-Vis spectrum is characterized by absorptions arising from π→π* and n→π* electronic transitions within the aromatic isoquinoline ring system. The positions (λₘₐₓ) and intensities (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure, substituents, and the solvent environment. ijprajournal.com

In the context of coordination chemistry, UV-Vis spectroscopy is crucial for characterizing the electronic properties of metal complexes containing this compound-based ligands. A study on transition metal complexes with a hemicage ligand incorporating the 5,6,7,8-tetrahydro-5,7-methanoisoquinoline moiety illustrates this application. cmu.edu The electronic spectra of the Ruthenium (Ru) and Iron (Fe) complexes displayed two distinct regions: low-energy bands attributed to metal-to-ligand charge-transfer (¹MLCT) transitions and higher-energy bands from ligand-centered (¹LC) transitions. cmu.edu In contrast, the Zinc (Zn) complex, having a filled 3d shell, only showed the ¹LC transitions. cmu.edu The ability to distinguish these different types of electronic transitions provides deep insight into the electronic structure and bonding within the coordination complex. cmu.edu Supplementary information from other studies also confirms the use of UV/Vis spectroscopy to characterize iron complexes with 5,6,7,8-tetrahydro-6,8-methanoisoquinoline ligands. rsc.org

Table 3: Electronic Transition Types in Metal Complexes of a this compound-based Ligand

| Metal Ion | Transition Type Observed | Spectral Region | Interpretation | Citation |

|---|---|---|---|---|

| Ru(II) | ¹MLCT and ¹LC | Low-energy and high-energy | The spectrum shows both transitions from the metal to the ligand and transitions occurring within the ligand itself. | cmu.edu |

| Fe(II) | ¹MLCT and ¹LC | Low-energy and high-energy | Similar to the Ru(II) complex, the spectrum reveals both ¹MLCT and ¹LC transitions, characteristic of a d-block metal with accessible orbitals. | cmu.edu |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (−)-(5R,5′R,5′′R,7R,7′R,7′′R,8S,8′S,8′′S)-8,8′,8′′-[(2,4,6-trimethyl-1,3,5-benzenetriyl)tris(methylene)]tris[5,6,7,8-tetrahydro-6,6-dimethyl-3-(2-pyridinyl)-5,7-methanoisoquinoline] |

| 3-(Substituted benzamido)-5,6,7,8-tetrahydro-5,8-methanoisoquinoline |

| 3-Benzamido-5,6,7,8-tetrahydro-5,8-methanoisoquinoline |

| 3-(p-Methoxybenzamido)-5,6,7,8-tetrahydro-5,8-methanoisoquinoline |

| 3-(p-Methylbenzamido)-5,6,7,8-tetrahydro-5,8-methanoisoquinoline |

| 3-(p-Chlorobenzamido)-5,6,7,8-tetrahydro-5,8-methanoisoquinoline |

| 3-(p-Nitrobenzamido)-5,6,7,8-tetrahydro-5,8-methanoisoquinoline |

| 5,8-Isoquinolinedione |

| 5,8-Quinolinedione |

| 5,6,7,8-Tetrahydro-5,7-methanoisoquinoline |

| 5,6,7,8-Tetrahydro-6,8-methanoisoquinoline |

| Ruthenium |

| Iron |

Computational and Theoretical Investigations of 6,8 Methanoisoquinoline

Quantum Chemical Calculations on 6,8-Methanoisoquinoline Electronic and Geometric Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape and the distribution of electrons. These methods provide a theoretical framework to predict molecular behavior and characteristics.

Density Functional Theory (DFT) Studies on Conformational Analysis and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation.

While specific DFT studies on the conformational analysis of the parent this compound are not extensively documented in publicly available literature, research on its derivatives, such as (6R,8R)-7,7-dimethyl-3-(pyridin-2-yl)-5,6,7,8-tetrahydro-6,8-methanoisoquinoline, offers valuable insights. mdpi.comnih.gov For these analogues, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, have been employed to optimize molecular geometries and determine the most stable conformers. nih.govmdpi.com The conformational analysis involves identifying various possible spatial arrangements of the molecule and calculating their relative energies to find the global minimum on the potential energy surface. For instance, in a study of a giant s-triazine bis-Schiff base, DFT calculations were used to evaluate 17 suggested conformers, with the most stable one being identified based on having the lowest energy. mdpi.com This approach is crucial for understanding how the molecule will behave in different environments.

Table 1: Representative DFT Functionals and Basis Sets for Conformational Analysis

| Functional | Basis Set | Description |

| B3LYP | 6-31G(d,p) | A popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The basis set includes polarization and diffuse functions for better accuracy. |

| M06-2X | 6-311+G(d,p) | A high-nonlocality functional with a good performance for main-group thermochemistry, kinetics, and noncovalent interactions. The triple-zeta basis set offers more flexibility. |

| ωB97X-D | def2-TZVP | A long-range corrected hybrid functional with empirical dispersion correction, suitable for systems where non-covalent interactions are important. The basis set is of triple-zeta valence quality with polarization. |

This table presents commonly used DFT methods for conformational analysis and does not represent specific calculations on this compound itself.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. iitg.ac.in These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, aim to solve the electronic Schrödinger equation to provide highly accurate descriptions of the electronic structure. aps.org

Molecular Dynamics (MD) Simulations for this compound Conformation and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. dovepress.com This technique allows for the exploration of the conformational landscape of a molecule and its interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations can provide a dynamic picture of its behavior in solution. By simulating the molecule in a box of solvent molecules (e.g., water), one can observe how the solvent affects its conformation and vice versa. plos.orgnih.gov The interactions between the solute and solvent, such as hydrogen bonding and van der Waals forces, can be analyzed to understand solvation effects. mdpi.com For instance, the nitrogen atom in the isoquinoline (B145761) ring system is a potential hydrogen bond acceptor, and MD simulations could quantify the strength and lifetime of hydrogen bonds with protic solvents. While specific MD simulation data for this compound is not available, the general methodology is widely applied to study similar organic molecules.

Prediction of Spectroscopic Properties of this compound via Computational Methods (e.g., NMR, CD, UV-Vis)

Computational methods are invaluable for predicting and interpreting various spectroscopic data, which are essential for the characterization of chemical compounds.

Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). nih.govfaccts.dechemrxiv.orgmdpi.com For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing a theoretical UV-Vis spectrum. This can be compared with experimental data to confirm the structure of the compound.

Similarly, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. github.ionih.govnih.gov By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. This is particularly useful for distinguishing between different isomers or conformers.

Circular Dichroism (CD) spectroscopy is used to study chiral molecules. For chiral derivatives of this compound, computational methods can predict the CD spectrum, which can then be used to determine the absolute configuration of the molecule by comparing the calculated and experimental spectra. researchgate.net

Table 2: Predicted Spectroscopic Data for a this compound Analogue

| Spectroscopic Technique | Predicted Value | Method |

| UV-Vis (λmax) | 332 nm, 282 nm | TD-DFT (example for a rhenium complex of a derivative) mdpi.com |

| 1H-NMR (δ) | Varies depending on proton environment | GIAO/DFT (general approach) github.ionih.gov |

| 13C-NMR (δ) | Varies depending on carbon environment | GIAO/DFT (general approach) nih.gov |

This table provides an example of predicted spectroscopic data for an analogue of this compound and illustrates the capabilities of computational methods.

Computational Studies on Reaction Mechanisms for this compound Synthesis and Transformations

Computational chemistry can be used to elucidate the step-by-step mechanism of chemical reactions, providing insights into the transition states and intermediates involved. arxiv.org For the synthesis of this compound, computational studies could be employed to investigate different potential reaction pathways. evitachem.com For example, the mechanism of a key cyclization step could be modeled to understand the energetics and feasibility of the reaction.

DFT calculations are often used to map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. By calculating the activation energies for different proposed mechanisms, the most likely pathway can be determined. While no specific computational studies on the synthesis of the parent this compound were found, such investigations have been performed for the synthesis of its derivatives, often involving transition metal catalysis. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. qsartoolbox.orgnih.govnih.gov

For a series of this compound analogues, QSAR studies could be developed to predict their biological activity, for example, as enzyme inhibitors. nih.gov This involves calculating a set of molecular descriptors for each analogue, which quantify various aspects of their structure (e.g., electronic, steric, and hydrophobic properties). These descriptors are then used to build a mathematical model that can predict the activity of new, untested analogues.

Similarly, QSPR models can be used to predict physical properties such as boiling point, solubility, or chromatographic retention times. These models are valuable in the early stages of drug discovery and materials science for screening large libraries of virtual compounds and prioritizing them for synthesis and testing. researchgate.net

Table 3: Common Descriptors Used in QSAR/QSPR Studies

| Descriptor Type | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges |

| Steric | Molecular volume, surface area, molar refractivity |

| Hydrophobic | LogP (partition coefficient) |

| Topological | Connectivity indices, shape indices |

This table lists general classes of descriptors used in QSAR/QSPR modeling.

Pharmacological and Biological Activities of 6,8 Methanoisoquinoline and Its Analogues Pre Clinical Focus

In Vitro Biological Screening Methodologies for 6,8-Methanoisoquinoline Derivatives

In vitro screening is the first step in evaluating the pharmacological potential of new chemical entities. These assays, conducted in a controlled environment outside of a living organism, are essential for identifying promising lead compounds and understanding their biological profiles. For this compound derivatives, a range of assays are employed to determine their antimicrobial efficacy, enzyme inhibitory potential, receptor binding affinity, and effects on cellular processes.

The evaluation of antimicrobial activity is crucial for discovering new agents to combat infectious diseases. Standardized methods are used to determine the effectiveness of this compound analogues against various bacterial strains. nih.gov

Common diffusion methods include the agar (B569324) well diffusion and disk diffusion assays. nih.gov In these techniques, the compound is placed on an agar plate inoculated with a specific bacterium. The diffusion of the compound into the agar creates a concentration gradient, and if the compound is effective, a clear zone of growth inhibition will form around the point of application. nih.gov

Dilution methods, such as the broth microdilution method, are used to quantify the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.com This method involves preparing a series of dilutions of the test compound in a liquid growth medium, which is then inoculated with the test organism. Following incubation, the MIC value is determined. mdpi.com For instance, studies on clotrimazole-rhenium complexes incorporating a (6R,8R)-7,7-dimethyl-3-(pyridin-2-yl)-5,6,7,8-tetrahydro-6,8-methanoisoquinoline ligand have reported MIC values against methicillin-sensitive and -resistant Staphylococcus aureus strains. nih.gov

The Minimum Bactericidal Concentration (MBC) can also be determined, which is the lowest concentration that kills 99.9% of the initial bacterial inoculum. mdpi.com

Table 1: Antimicrobial Activity of a Rhenium Complex Containing a this compound Ligand

| Compound | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) | Source |

|---|---|---|---|---|

| fac-Re(I) tricarbonyl complex with clotrimazole (B1669251) and (6R,8R)-7,7-dimethyl-3-(pyridin-2-yl)-5,6,7,8-tetrahydro-6,8-methanoisoquinoline | Methicillin-sensitive S. aureus | Data not specified | Data not specified | nih.gov |

| fac-Re(I) tricarbonyl complex with clotrimazole and (6R,8R)-7,7-dimethyl-3-(pyridin-2-yl)-5,6,7,8-tetrahydro-6,8-methanoisoquinoline | Methicillin-resistant S. aureus | Data not specified | Data not specified | nih.gov |

Enzymes are critical targets for drug discovery. Assays to measure the inhibition of specific enzymes by this compound derivatives are fundamental to identifying potential therapeutic agents. The inhibitory activity is typically quantified by the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. mdpi.com

Enzyme inhibition assays monitor the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound. mdpi.com For example, a fluorometric method can be used where the enzyme acts on a substrate to produce a fluorescent product; a decrease in fluorescence intensity indicates inhibition. mdpi.com

Once an inhibitor is identified, kinetic studies are performed to characterize the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). mdpi.comnih.gov This involves measuring reaction rates at various substrate and inhibitor concentrations. nih.gov These studies provide crucial information about how the inhibitor interacts with the enzyme, such as whether it binds to the active site or an allosteric site. mdpi.comibmc.msk.ru For instance, derivatives of the related imidazopyridine scaffold have been evaluated for their inhibitory activity against PI3Kα, with IC₅₀ values determined through kinase assays. nih.govsemanticscholar.org

Table 2: Enzyme Inhibitory Activity of Selected Heterocyclic Compounds (Illustrative)

| Compound Class/Derivative | Target Enzyme | IC₅₀ (nM) | Source |

|---|---|---|---|

| Imidazo[1,2-a]pyridine Derivative 35 | PI3Kα | 150 | nih.govsemanticscholar.org |

| Hydrazone Derivative 2b | hMAO-A | 28 | mdpi.com |

| 6-Arylureido-4-anilinoquinazoline Derivative 7i | EGFR | 17.32 | nih.gov |

Many drugs exert their effects by binding to specific receptors on the cell surface or within the cell. frontiersin.org Receptor binding assays are used to determine the affinity of this compound analogues for a particular receptor. These assays typically use a radiolabeled ligand known to bind to the receptor of interest. The test compound is added in increasing concentrations to compete with the radioligand for binding sites. mdpi.com

The affinity of the compound is expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. researchgate.net A lower Ki value indicates a higher binding affinity. nih.govmdpi.com For example, structurally constrained hybrid derivatives of octahydrobenzo[f]quinoline have been evaluated for their binding affinity to dopamine (B1211576) D2 and D3 receptors, yielding specific Ki values. nih.gov Similarly, nicotine (B1678760) derivatives have been studied for their interaction with nicotinic acetylcholinergic receptors (nAChRs). researchgate.net The data from these assays help in understanding the structure-affinity relationships and selectivity of the compounds for different receptor subtypes. researchgate.netnih.gov

Table 3: Receptor Binding Affinities of Structurally Related Quinolone Analogues (Illustrative)

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Source |

|---|---|---|---|

| (-)-8 (octahydrobenzo[f]quinolinol derivative) | Dopamine D2 | Data not specified | nih.gov |

| (-)-8 (octahydrobenzo[f]quinolinol derivative) | Dopamine D3 | Data not specified | nih.gov |

| 6-Aminonicotine | nAChR | >10,000 | researchgate.net |

| 6-Cyanonicotine | nAChR | 20 | researchgate.net |

Cell-based assays provide a more physiologically relevant context than biochemical assays by using living cells. sigmaaldrich.combmglabtech.com They are used to assess the effects of this compound derivatives on cellular health and function, including viability, cytotoxicity, and proliferation. sigmaaldrich.comnih.govcellsignal.com

Common cell viability assays include the MTT and XTT assays. biocompare.com These colorimetric assays measure the metabolic activity of cells, which is typically proportional to the number of viable cells. biocompare.comnih.gov A reduction in metabolic activity after treatment with a compound suggests a cytotoxic or anti-proliferative effect. mdpi.com For example, rhenium complexes containing a (6R,8R)-7,7-dimethyl-3-(pyridin-2-yl)-5,6,7,8-tetrahydro-6,8-methanoisoquinoline ligand were tested for their antiproliferative activity against several cancer cell lines, with IC₅₀ values determined to quantify their potency. mdpi.comresearchgate.net

Reporter gene assays can be used to investigate the impact of compounds on specific cellular signaling pathways. oncotarget.com These assays use a reporter gene (like luciferase) linked to a promoter that is regulated by the pathway of interest. Activation or inhibition of the pathway by a test compound results in a measurable change in reporter protein expression. nih.gov

Table 4: Antiproliferative Activity of a Rhenium Complex Containing a this compound Ligand

| Compound | Cell Line | Cell Type | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| Rhenium dicarbonyl complex 6b | A549 | Lung Carcinoma | >10 | mdpi.com |

| Rhenium dicarbonyl complex 6b | MCF-7 | Breast Carcinoma | >10 | mdpi.com |

| Rhenium dicarbonyl complex 6b | HCT116 | Colon Carcinoma | 1.5 | mdpi.com |

| Rhenium dicarbonyl complex 6b | HEK293 | Healthy Kidney | 0.5 | mdpi.com |

Receptor Binding and Ligand-Receptor Interaction Studies

Mechanistic Investigations of this compound Biological Action

Understanding the mechanism of action is vital for the rational design and development of new drugs. Mechanistic studies aim to identify the specific molecular targets and cellular pathways through which a compound exerts its biological effects.

The identification of molecular targets for this compound derivatives builds upon the initial screening assays. Compounds showing potent activity in enzyme inhibition, receptor binding, or cell-based assays are investigated further to confirm their targets.

For antimicrobial agents, the target may be an essential bacterial enzyme. For example, computer-aided drug design and docking studies suggested that rhenium-clotrimazole complexes bearing a this compound derivative could bind to the S. aureus MurG enzyme, which is involved in cell wall biosynthesis. nih.gov

For compounds with anticancer activity, the targets are often components of signaling pathways that regulate cell growth and survival. mdpi.com For instance, if a compound inhibits cell proliferation and its structure is analogous to known kinase inhibitors, it might be tested against a panel of protein kinases. nih.gov The downstream effects of target engagement, such as the inhibition of phosphorylation of key signaling proteins or the induction of apoptosis, can be measured to confirm the mechanism. semanticscholar.org Similarly, compounds that bind to specific receptors can be studied to see how they modulate downstream signaling cascades, such as the MAPK or PI3K/Akt pathways. mdpi.com

Allosteric Modulation and Orthosteric Binding Mechanisms

The interaction of ligands with receptors can occur at the primary binding site, known as the orthosteric site, or at a secondary, topographically distinct site, referred to as an allosteric site. wikipedia.org Ligands that bind to the orthosteric site are typically the endogenous agonists and antagonists, while allosteric modulators bind to allosteric sites to alter the receptor's response to the orthosteric ligand. wikipedia.orgnih.gov This modulation can be positive, enhancing the agonist's effect, or negative, diminishing it. wikipedia.orgfrontiersin.org The development of allosteric modulators is an attractive strategy in drug design as they can offer greater selectivity and a more nuanced "fine-tuning" of the physiological response compared to orthosteric ligands. frontiersin.orgmdpi.com

While specific studies detailing the allosteric versus orthosteric binding mechanisms of this compound derivatives are not extensively available in the provided results, the principles of allosteric modulation are well-established for various receptor types, including G protein-coupled receptors (GPCRs) and ligand-gated ion channels. nih.govfrontiersin.orgplos.org For instance, in the context of nicotinic acetylcholine (B1216132) receptors (nAChRs), allosteric agonists have been identified that bind to a transmembrane site distinct from the conventional orthosteric site where acetylcholine binds. plos.org These allosteric agonists can activate the receptor with minimal desensitization, a common issue with orthosteric agonists. plos.org The design of bitopic ligands, which simultaneously interact with both orthosteric and allosteric sites, is an emerging strategy to enhance receptor affinity and selectivity. mdpi.com This approach, however, presents challenges in optimizing the linker between the two pharmacophoric moieties. mdpi.com

The biological activities of 8-hydroxyquinoline (B1678124) derivatives, a related class of compounds, are often attributed to their ability to chelate metal ions, which can then influence various biological processes. nih.gov This mechanism, while not directly allosteric modulation of a specific receptor, represents an indirect mechanism of action where the compound's activity is dependent on its interaction with another molecule (a metal ion) to exert its effect.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogues

The systematic investigation of how chemical structure relates to biological activity (SAR) and physicochemical properties (SPR) is fundamental in medicinal chemistry. mdpi.commdpi.com These studies guide the optimization of lead compounds into more potent and selective drug candidates.

Impact of Positional and Stereochemical Modifications on Biological Activity

The three-dimensional arrangement of atoms (stereochemistry) and the placement of functional groups on the this compound scaffold are critical determinants of biological activity. The rigid, bicyclic framework of this scaffold makes it an excellent platform for investigating these relationships.

Chirality plays a significant role in the biological activity of these compounds. For example, chiral platinum complexes incorporating ligands derived from this compound have been synthesized, where the stereochemistry at the metal center is controlled by the steric interactions of the chiral ligands. acs.org The specific stereoisomers of dinuclear rhenium(I) tricarbonyl complexes have been separated and characterized, highlighting the importance of stereochemistry in the development of organometallic compounds. researchgate.net

Studies on chiral ligands derived from (-)-α-pinene, which can be used to synthesize this compound precursors, have led to the creation of new tetradentate ligands. researchgate.net The specific configuration at the metal centers in complexes formed with these ligands is predetermined by the ligand's chirality. researchgate.net This control over stereochemistry is crucial as interactions with biological targets like proteins and DNA are often stereospecific. mdpi.com

In the broader context of quinoline (B57606) derivatives, modifications at various positions have been shown to fine-tune biological activity. For 8-hydroxyquinoline-derived Mannich bases, substitutions at different positions on the quinoline ring, such as halogen or alkoxymethyl groups, significantly influence their MDR-selective anticancer activity. nih.govnih.gov Shifting a Mannich base from one position to another also alters the biological effect. nih.govnih.gov The introduction of an aromatic amide substitution at the 2-position of the quinoline ring was found to increase lipophilicity and antiviral activity. nih.gov

The table below summarizes the impact of modifications on related quinoline and isoquinoline (B145761) structures.

| Compound Class | Modification | Impact on Biological Activity | Citation |

| 8-Hydroxyquinoline Derivatives | Halogen and alkoxymethyl substitutions in R5 | Modulates MDR-selective anticancer activity | nih.gov, nih.gov |

| 8-Hydroxyquinoline Derivatives | Shift of Mannich base from R7 to R5 | Alters biological effect | nih.gov, nih.gov |

| Quinoline Derivatives | Aromatic amide substitution at R2 | Increases lipophilicity and antiviral activity | nih.gov |

| 5,6,7,8-tetrahydro-5,8-methanoisoquinoline-N-oxide | Nitration at the 6-position | Chemical modification for further synthesis | scribd.com |

Rational Design of this compound Derivatives with Enhanced Biological Profiles

Rational drug design utilizes the understanding of SAR and biological targets to create new molecules with improved properties like enhanced activity, selectivity, and better pharmacokinetic profiles. nih.govunimi.it This approach is a cornerstone of modern drug discovery, moving beyond trial-and-error screening. nih.gov

For this compound analogues, rational design has been employed to develop new antimicrobial and anticancer agents. A computer-aided drug design (CADD) approach using a 'scaffold-hopping' strategy was used to synthesize fac-Re(I) tricarbonyl complexes with clotrimazole and chiral this compound-derived ligands. nih.gov In silico analysis identified chiral 4,5-pinene and 5,6-pinene bipyridine derivatives, which are structurally related to the this compound framework, as promising candidates for antibacterial agents against Staphylococcus aureus. nih.gov The synthesized complexes' activity was evaluated and correlated with their binding affinity to a homology model of the S. aureus MurG enzyme. nih.gov

The design of new ligands is crucial for this process. Convergent synthetic routes are critical for creating a library of compounds to define structure-activity relationships and improve molecular performance. researchgate.net The development of efficient catalyst/ligand combinations for cross-coupling reactions allows for the synthesis of diverse, unsymmetrically substituted pyridine (B92270) and isoquinoline derivatives, providing access to advanced synthons for further chemical exploration. researchgate.net Similarly, the functionalization of related molecules like cinnamic acid at specific positions is a key strategy in the rational design of new bioactive derivatives. beilstein-journals.org

The overarching goal of these rational design strategies is to predict the effects of a given molecule and to engineer molecules for a specific purpose, thereby increasing the efficiency of the drug discovery process. nih.gov

Role of this compound Derivatives as Chiral Ligands in Bioactive Metal Complexes

The unique properties of transition metal complexes, such as their variable coordination geometries, redox activity, and photophysical properties, make them highly valuable in medicinal chemistry. nih.govrsc.org Chiral ligands like this compound derivatives are instrumental in creating metal complexes with specific three-dimensional structures, which is often a prerequisite for potent and selective biological activity.

Design and Synthesis of this compound-Metal Complexes with Bio-Relevant Properties (e.g., Rhenium, Terbium, Gadolinium complexes)

The rigid and chiral scaffold of this compound makes it an excellent ligand for coordinating with various metal ions to form complexes with potential therapeutic or diagnostic applications. The synthesis of these complexes is a strategic approach to developing novel bioactive compounds. jchemlett.comcore.ac.uk

Rhenium Complexes: Rhenium complexes, particularly those with a fac-[Re(CO)₃]⁺ core, have been extensively studied for their potential as antimicrobial and anticancer agents, as well as for applications in bioimaging and luminescence. mdpi.comresearchgate.net Chiral diimine ligands derived from the this compound framework, such as (6R,8R)-7,7-dimethyl-3-(pyridin-2-yl)-5,6,7,8-tetrahydro-6,8-methanoisoquinoline, have been synthesized and used to create rhenium dicarbonyl and tricarbonyl complexes. mdpi.comnih.gov The synthesis of these complexes often involves the reaction of the ligand with a suitable rhenium precursor, like [Re(CO)₅Br]. mdpi.com The resulting complexes can exist as mixtures of diastereomers due to the chiral nature of the ligand. nih.gov A chiral rhenium(I) complex, [Re(L)Cl(CO)₃], where L is a this compound derivative, has been synthesized and characterized, showing efficient phosphorescence. researchgate.net The study of dinuclear rhenium complexes is also an area of interest, although less explored than their mononuclear counterparts. researchgate.net

Terbium and Gadolinium Complexes: While specific examples of terbium and gadolinium complexes with this compound are mentioned, detailed synthetic procedures and characterizations are limited in the provided search results. However, the synthesis of a terbium(III) complex with a related chiral ligand, tris[1-(2-pyridinyl-κN)-3-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-6,8-methanoisoquinolin-3-yl)-1,3-propanedionato-κO,κO']terbium(III), has been reported, pointing to the feasibility of creating lanthanide complexes with this ligand family. researchgate.net Lanthanide complexes are of great interest for their unique magnetic and luminescent properties, making them suitable for applications in medical imaging (e.g., Gd(III) in MRI contrast agents) and bioassays (e.g., Tb(III) in time-resolved luminescence).

The general strategy for synthesizing mixed-ligand metal complexes often involves reacting a metal salt with the primary ligand (e.g., a Schiff base or the this compound derivative) followed by the addition of a secondary ligand. jchemlett.commdpi.com

Biological Evaluation of this compound-Metal Complexes (e.g., cytotoxicity in cancer cell lines, antimicrobial activity)

The coordination of this compound ligands to metal centers can lead to complexes with significant biological activity, often exceeding that of the free ligand. mdpi.comscirp.org This is frequently attributed to factors like increased lipophilicity, which facilitates passage across cell membranes, and the unique geometries and redox properties of the resulting metal complexes. nih.gov

Cytotoxicity in Cancer Cell Lines: Rhenium dicarbonyl complexes bearing diimine ligands, including those derived from the this compound scaffold, have been evaluated for their in vitro activity against various cancer cell lines such as A549 (lung), MCF-7 (breast), and HCT116 (colon). mdpi.comresearchgate.net While some dicarbonyl complexes showed only moderate cytotoxicity, this suggests that the mechanism of action for related photoactivated tricarbonyl complexes may involve more than just the formation of dicarbonyl species, possibly including the release of carbon monoxide (CO) or the generation of singlet oxygen. mdpi.com

In general, metal complexes are recognized as a promising class of anticancer agents. nih.govmdpi.com The cytotoxicity of complexes can be influenced by the choice of both the metal and the ligands. For example, in a study of mixed-ligand cobalt(III) complexes with 8-hydroxyquinoline derivatives, the cytotoxicity was found to correlate with the lipophilicity of the ligands. nih.gov A complex featuring both dppz and 5-chloro-7-iodo-8-hydroxyquinoline ligands was particularly effective against a wide range of cancer cells, with IC₅₀ values between 2 and 14 μM, while showing minimal toxicity to normal cells. nih.gov Similarly, copper(II) complexes with 8-hydroxyquinoline derivatives have shown that the presence of different functional groups on the ligand can significantly impact cytotoxicity against MCF-7 breast cancer cells. rsc.org Vanadium and nickel complexes of 8-hydroxyquinoline derivatives also demonstrated potent cytotoxicity against human melanoma (A375) and colon cancer (HCT-116) cell lines, with IC₅₀ values under 10 μM after 48 hours. mdpi.com

Antimicrobial Activity: Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands. scirp.orgnih.gov Rhenium tricarbonyl complexes containing chiral this compound-derived ligands have been specifically designed and tested for their antibacterial properties against both methicillin-sensitive and -resistant S. aureus (MRSA) strains. nih.gov The design was guided by molecular docking studies targeting the bacterial enzyme MurG. nih.gov

The broader class of 8-hydroxyquinoline metal complexes has a well-documented history of high antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. scirp.org The mechanism is often linked to the chelation of metal ions that are essential for microbial enzyme function. scirp.org Molybdenum complexes have shown higher antibacterial activity against E. coli than the free ligand. mdpi.com The table below presents a summary of the cytotoxic activity of some relevant metal complexes.

| Complex Type | Cell Line(s) | Activity (IC₅₀) | Citation |

|---|---|---|---|

| Cobalt(III) with dppz and 5-chloro-7-iodo-8-hydroxyquinoline | Various cancer cell lines | 2 - 14 μM | nih.gov |

| Vanadium(IV)O with 8-hydroxyquinoline Schiff base | A375 (melanoma), HCT-116 (colon) | <10 μM | mdpi.com |

| Nickel(II) with 8-hydroxyquinoline Schiff base | A375 (melanoma), HCT-116 (colon) | <10 μM | mdpi.com |

| Copper(II) with 8-hydroxyquinoline derivatives | MCF-7 (breast) | Demonstrated cytotoxicity, influenced by ligand substituent | rsc.org |

Photophysical Properties of Luminescent this compound-Metal Complexes for Advanced Biological Applications

The unique structural scaffold of this compound has been explored for the development of luminescent metal complexes with potential applications in bioimaging. The rigid, bicyclic framework of this ligand system can influence the photophysical properties of the resulting metal complexes, making them attractive candidates for use as probes in advanced biological studies. Research in this area has focused on coordinating this compound analogues with various transition metals and lanthanides to produce complexes with favorable luminescence characteristics.

Detailed Research Findings

Scientific investigations into the photophysical properties of metal complexes incorporating a this compound framework have revealed promising luminescent characteristics. A notable example involves a derivative, 7,7-dimethyl-3-(2-pyridyl)-5,6,7,8-tetrahydro-6,8-methanoisoquinoline, which has been used as a ligand for lanthanide and transition metal ions.

Complexes with Terbium(III) have been synthesized and characterized. The resulting complex exhibits a green luminescence with an emission maximum at 550 nm when excited at 380 nm. researchgate.net This luminescence is characteristic of the Tb³⁺ ion, indicating an efficient energy transfer from the ligand to the metal center. The coordination of the terbium ion involves the two nitrogen atoms of the pyridyl and isoquinoline moieties of the ligand, along with other co-ligands to satisfy the metal's coordination sphere. researchgate.net

Furthermore, a chiral rhenium(I) complex incorporating the same 7,7-dimethyl-3-(2-pyridyl)-5,6,7,8-tetrahydro-6,8-methanoisoquinoline ligand has been synthesized. This complex also demonstrates notable photoluminescent properties. researchgate.net The emission spectrum of this Re(I) complex shows efficient dπ → π* metal-to-ligand charge transfer (MLCT) transitions, which are responsible for its luminescence. researchgate.net